2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide
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Overview
Description
2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide is a complex organic compound with a molecular formula of C15H18N4O5S . This compound is characterized by the presence of a benzimidazole ring fused with a morpholine moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide involves multiple steps. The initial step typically includes the formation of the benzimidazole core, followed by the introduction of the morpholine group. The final step involves the attachment of the sulfanyl and N-propylacetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide involves its interaction with specific molecular targets. The compound is known to modulate lysosomal pH by facilitating the transmembrane transport of anions across vesicular and cellular phospholipid membranes. This disruption of lysosomal pH homeostasis can lead to the inactivation of lysosomal enzymes, thereby affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(methylthio)-2-morpholinopropiophenone
- 2-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}ethanol
Uniqueness
Compared to similar compounds, 2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-propylacetamide stands out due to its unique combination of a benzimidazole ring and a morpholine moiety.
Properties
Molecular Formula |
C18H24N4O3S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C18H24N4O3S/c1-2-7-19-16(23)13-26-18-20-14-5-3-4-6-15(14)22(18)12-17(24)21-8-10-25-11-9-21/h3-6H,2,7-13H2,1H3,(H,19,23) |
InChI Key |
RWRZNDRDEFMLSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3 |
Origin of Product |
United States |
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